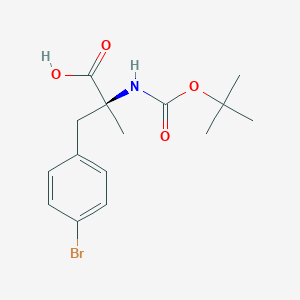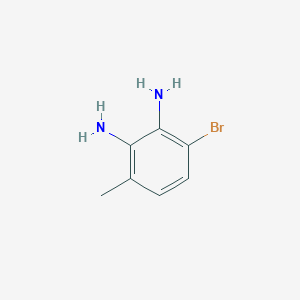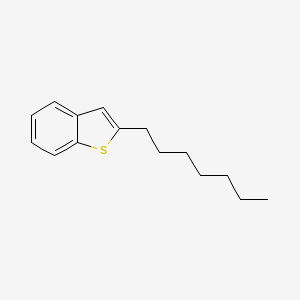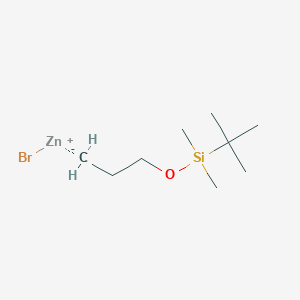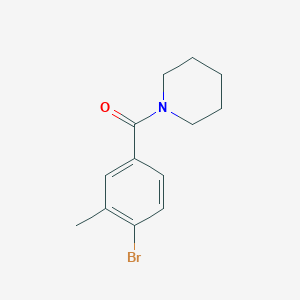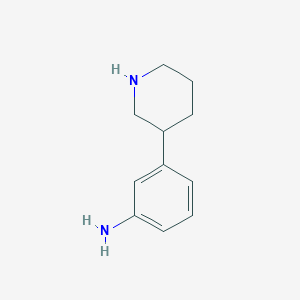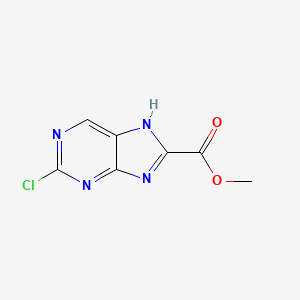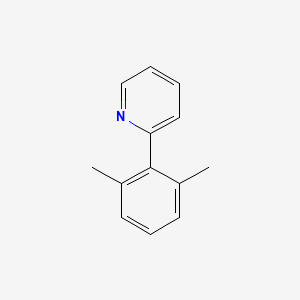
2-(Chlorodifluoromethoxy)nitrobenzene, 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorodifluoromethoxy)nitrobenzene, 96% (CDMNB) is a chemical compound that is used in various scientific research applications. The compound is a colorless solid with a molecular weight of 215.48 g/mol and a melting point of 73°C. CDMNB is a highly reactive compound and is used in a variety of laboratory experiments. It is most commonly used as an intermediate in organic synthesis and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% is used as an intermediate in the synthesis of organic compounds, such as nucleoside analogues and peptide analogues. In physiology, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used to study the effects of drugs on the central nervous system. In pharmacology, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used to study the effects of drugs on the cardiovascular system.
Wirkmechanismus
2-(Chlorodifluoromethoxy)nitrobenzene, 96% is a highly reactive compound and acts as a catalyst in the synthesis of organic compounds. It is believed that the compound acts by breaking down the bonds between molecules, allowing them to recombine in different ways. This process is known as “catalytic activation”, and it is believed to be responsible for the synthesis of new compounds.
Biochemical and Physiological Effects
2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been studied for its potential effects on biochemical and physiological processes. In studies on animals, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been found to have a variety of effects, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of cell proliferation, and the inhibition of cell differentiation. In addition, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been found to have an effect on the cardiovascular system, including the inhibition of angiotensin-converting enzyme (ACE).
Vorteile Und Einschränkungen Für Laborexperimente
2-(Chlorodifluoromethoxy)nitrobenzene, 96% has several advantages for use in laboratory experiments. It is highly reactive and can be used to synthesize a variety of organic compounds. In addition, it has a high yield and is relatively inexpensive. However, it is also highly toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of 2-(Chlorodifluoromethoxy)nitrobenzene, 96% are still being explored. Some potential future directions for research include the development of new synthesis methods, the exploration of its effects on other biochemical and physiological processes, and the development of new drugs that utilize 2-(Chlorodifluoromethoxy)nitrobenzene, 96% as a component. Additionally, further research could be conducted on the safety and toxicity of 2-(Chlorodifluoromethoxy)nitrobenzene, 96%.
Synthesemethoden
2-(Chlorodifluoromethoxy)nitrobenzene, 96% can be synthesized from the reaction of 2-chloro-1,1,2-trifluoroethanol with nitrobenzene in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile. The reaction is usually complete within two hours, with a yield of approximately 96%.
Eigenschaften
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXFKTUASDPYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chlorodifluoromethoxy)nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

